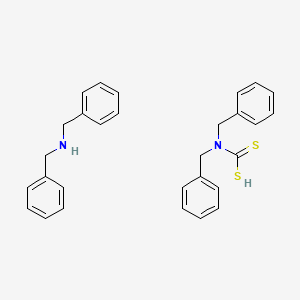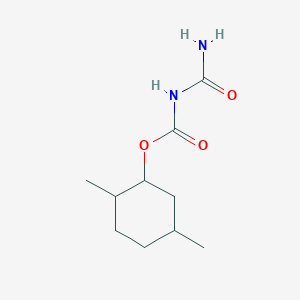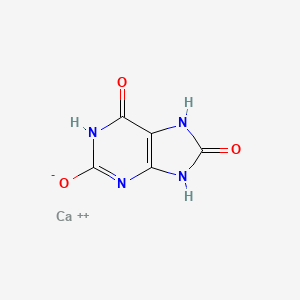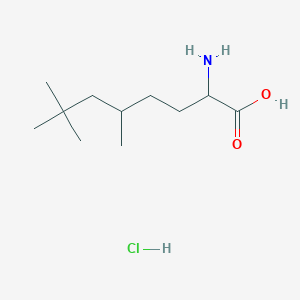
Hexamethyloctamethylene bisammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethyloctamethylene bisammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various industries, including healthcare, water treatment, and textiles, due to its effectiveness in eliminating bacteria and other microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexamethyloctamethylene bisammonium chloride can be synthesized through the quaternization of tertiary amines with halocarbons. The process involves the alkylation of tertiary amines with halocarbons, resulting in the formation of quaternary ammonium salts .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of hexamethylenediamine with methyl chloride under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Hexamethyloctamethylene bisammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides like sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new quaternary ammonium salts.
Applications De Recherche Scientifique
Hexamethyloctamethylene bisammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its ability to disrupt lipid bilayers.
Medicine: Utilized as an antimicrobial agent in disinfectants and antiseptics.
Industry: Applied in water treatment processes to control microbial growth and in the textile industry as a fabric softener
Mécanisme D'action
The antimicrobial activity of hexamethyloctamethylene bisammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound adsorbs onto and penetrates the cell wall, reacting with lipids and proteins of the cell membrane. This results in the disorganization of membrane structures and leakage of low molecular weight components, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Propriétés
Numéro CAS |
56971-26-7 |
|---|---|
Formule moléculaire |
C14H34Cl2N2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
trimethyl-[8-(trimethylazaniumyl)octyl]azanium;dichloride |
InChI |
InChI=1S/C14H34N2.2ClH/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
YHNPQKKIVRGHCR-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




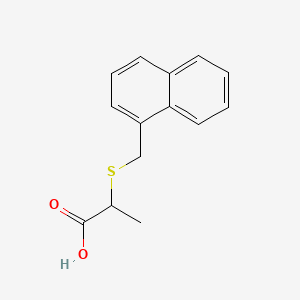
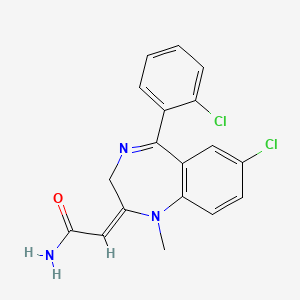
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
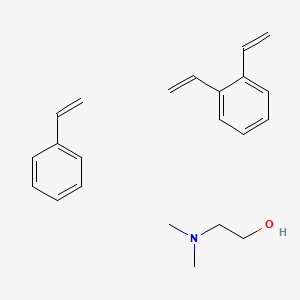
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
